molecular formula C7H13N3 B13628724 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine

Cat. No.: B13628724
M. Wt: 139.20 g/mol
InChI Key: FNZORNAZZWFWEC-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-methylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole carboxylic acids, while substitution reactions can produce a variety of N-substituted imidazole derivatives.

Scientific Research Applications

3-(1-methyl-1H-imidazol-5-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-aminopropyl)imidazole: Similar structure but lacks the methyl group on the imidazole ring.

    3-(5-methyl-1H-pyrazol-1-yl)propan-1-amine: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness

The presence of the methyl group on the imidazole ring in 3-(1-methyl-1H-imidazol-5-yl)propan-1-amine can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

3-(3-methylimidazol-4-yl)propan-1-amine

InChI

InChI=1S/C7H13N3/c1-10-6-9-5-7(10)3-2-4-8/h5-6H,2-4,8H2,1H3

InChI Key

FNZORNAZZWFWEC-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC=C1CCCN

Origin of Product

United States

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